4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde
Description
4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a benzaldehyde moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H13FN2O |
|---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
4-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]benzaldehyde |
InChI |
InChI=1S/C17H13FN2O/c18-17-3-1-2-14(8-17)10-20-11-16(9-19-20)15-6-4-13(12-21)5-7-15/h1-9,11-12H,10H2 |
InChI Key |
OMWAGFBHGUSIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde typically involves multi-step organic reactionsThe Suzuki-Miyaura coupling reaction is often employed in the synthesis of such compounds, utilizing boronic acids and palladium catalysts under mild conditions .
Industrial Production Methods
While specific industrial production methods for 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorobenzyl group.
Major Products Formed
Oxidation: 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzoic acid.
Reduction: 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound in drug discovery for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyrazole ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)-1H-pyrazole: Lacks the benzaldehyde moiety but shares the fluorobenzyl-pyrazole core structure.
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole: Contains a bromine and methoxy group instead of the fluorobenzyl and benzaldehyde groups.
Uniqueness
4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde is unique due to the combination of the fluorobenzyl group and the benzaldehyde moiety attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
